

Phenyltris(dimethylsiloxy)silane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phenyltris(dimethylsiloxy)silane**

Cat. No.: **B094767**

[Get Quote](#)

CAS Number: 18027-45-7

Chemical Formula: $C_{12}H_{26}O_3Si_4$

This technical guide provides an in-depth overview of **Phenyltris(dimethylsiloxy)silane**, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document covers the compound's properties, synthesis, and key applications, with a focus on detailed experimental procedures and data presentation.

Core Properties

Phenyltris(dimethylsiloxy)silane is a clear liquid known for its unique molecular structure, which features a central phenyl-substituted silicon atom bonded to three dimethylsiloxy groups. This structure imparts a combination of desirable properties, including hydrophobicity, thermal stability, and high reactivity of the silicon-hydrogen bonds.[\[1\]](#)

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **Phenyltris(dimethylsiloxy)silane**.

Property	Value	References
Molecular Weight	330.68 g/mol	[2] [3]
Appearance	Clear liquid	[4]
Density	0.940 - 0.942 g/mL at 25 °C	[2] [3] [5]
Boiling Point	91 °C at 2 mmHg	[3] [5] [6]
Refractive Index (n _{20/D})	1.442	[2] [5]
Flash Point	87 °C (closed cup)	[3]
Melting Point	< 0 °C	[4] [6]
InChI Key	CQZDNELEZXTFEH- UHFFFAOYSA-N	
SMILES	C--INVALID-LINK--O-- INVALID-LINK--(O--INVALID- LINK--C)O--INVALID-LINK--C	

Synthesis of Phenyltris(dimethylsiloxy)silane

The synthesis of **Phenyltris(dimethylsiloxy)silane** can be achieved through several routes, with a common method being the acid-catalyzed hydrolysis and condensation of phenyltrimethoxysilane and 1,1,3,3-tetramethyldisiloxane.[\[1\]](#)

Experimental Protocol: Synthesis from Phenyltrimethoxysilane and 1,1,3,3-Tetramethyldisiloxane

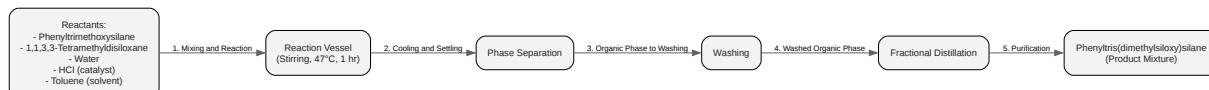
This protocol is based on a patented synthesis method.[\[7\]](#)

Materials:

- 1,1,3,3-Tetramethyldisiloxane (30 mol, 2010 g)
- Phenyltrimethoxysilane (8 mol, 1586 g)

- Water (1200 g)
- 37% Hydrochloric acid (60 g)
- Toluene (1000 g)

Equipment:


- 6 L flat flange vessel with heating/cooling jacket
- Stirrer
- Thermometer
- Reflux condenser
- Dosing device
- Nitrogen blanketing system
- Distillation apparatus

Procedure:

- To the 6 L vessel, add 1,1,3,3-tetramethyldisiloxane, water, 37% hydrochloric acid, and toluene.
- With vigorous stirring under a nitrogen atmosphere, meter in the phenyltrimethoxysilane. The reaction is exothermic, and the temperature will rise to approximately 47°C.
- After the addition is complete, continue stirring for one hour.
- Stop stirring and allow the two phases to separate.
- Remove and discard the lower aqueous phase.
- Wash the upper organic phase with 100 mL of water.

- After removing the aqueous wash, separate the excess 1,1,3,3-tetramethyldisiloxane by fractional distillation.
- Stop the distillation when the overhead temperature reaches 110°C. The remaining product in the vessel is a mixture containing **Phenyltris(dimethylsiloxy)silane**.

Workflow for Synthesis:

[Click to download full resolution via product page](#)

Synthesis Workflow

Applications and Experimental Protocols

Phenyltris(dimethylsiloxy)silane is a versatile crosslinking agent and surface modifier with applications in various fields.^[1]

Crosslinking Agent for Silicone Elastomers

This compound is a key component in addition-cure silicone systems, where it acts as a trifunctional crosslinker for vinyl-functional siloxanes.^[1] The hydrosilylation reaction, typically catalyzed by platinum complexes, forms stable siloxane networks.^[1]

Generalized Experimental Protocol for Silicone Elastomer Formulation:

Materials:


- Vinyl-terminated polydimethylsiloxane (PDMS)
- Phenyltris(dimethylsiloxy)silane** (as crosslinker)

- Platinum catalyst (e.g., Karstedt's catalyst)
- Optional: Fillers (e.g., fumed silica), inhibitors (to control cure time)

Procedure:

- In a suitable mixing vessel, combine the vinyl-terminated PDMS and any fillers. Mix until a homogeneous dispersion is achieved.
- Add the **Phenyltris(dimethylsiloxy)silane** crosslinker and mix thoroughly. The ratio of Si-H groups from the crosslinker to the vinyl groups in the PDMS is a critical parameter that determines the final properties of the elastomer.
- Just before application, add the platinum catalyst and mix rapidly.
- Pour the mixture into a mold and cure at the desired temperature. The curing time and temperature will depend on the specific formulation and catalyst concentration.

Hydrosilylation Crosslinking Mechanism:

[Click to download full resolution via product page](#)

Hydrosilylation Crosslinking

High Refractive Index LED Encapsulants

The phenyl group in **Phenyltris(dimethylsiloxy)silane** contributes to a higher refractive index, making it a valuable component in the formulation of encapsulants for light-emitting diodes (LEDs).^{[8][9][10]} This property enhances light extraction efficiency.

Generalized Protocol for High Refractive Index Encapsulant:

Materials:

- Phenyl-containing vinyl oligosiloxane resin
- **Phenyltris(dimethylsiloxy)silane** (as crosslinker)

- Platinum catalyst
- Optional: Adhesion promoters

Procedure:

- Prepare a homogeneous mixture of the phenyl-containing vinyl oligosiloxane resin and **Phenyltris(dimethylsiloxy)silane**.
- Add the platinum catalyst and mix thoroughly.
- Degas the mixture to remove any entrapped air bubbles.
- Dispense the encapsulant onto the LED chip.
- Cure the encapsulant according to a specific thermal profile to achieve the desired optical and mechanical properties.

Surface Modification

The reactive silanol groups that can be formed from **Phenyltris(dimethylsiloxy)silane** allow it to be used for surface modification, imparting hydrophobicity to various substrates.[\[1\]](#)

Generalized Protocol for Surface Modification:

Materials:

- Substrate with hydroxyl groups on the surface (e.g., glass, silica)
- **Phenyltris(dimethylsiloxy)silane**
- Anhydrous solvent (e.g., toluene)

Procedure:

- Ensure the substrate is clean and dry. A pre-treatment with plasma or an acid wash can generate surface hydroxyl groups.
- Prepare a dilute solution of **Phenyltris(dimethylsiloxy)silane** in an anhydrous solvent.

- Immerse the substrate in the silane solution or apply the solution to the surface via spin-coating or dip-coating.
- Allow the reaction to proceed for a specified time, which may be at room temperature or with gentle heating.
- Rinse the substrate with fresh solvent to remove any unreacted silane.
- Cure the treated substrate, typically in an oven, to form a stable siloxane layer on the surface.

Spectroscopic Data

Detailed spectroscopic data for **Phenyltris(dimethylsiloxy)silane** is not readily available in the public domain. However, data for structurally similar compounds can provide valuable reference points.

Note: The following data is for a related compound, Phenyltris(trimethylsiloxy)silane (CAS 2116-84-9), and should be used for reference purposes only.

FT-IR Spectroscopy (Reference)

An FT-IR spectrum of Phenyltris(dimethylsiloxy)silane (PTDS) has been reported in the literature, showing characteristic peaks for Si-O-Si and Si-CH₃ bonds.[\[11\]](#)

Safety and Handling

Phenyltris(dimethylsiloxy)silane is a combustible liquid and may cause skin and eye irritation.[\[4\]](#)[\[12\]](#)

Precautionary Measures:

- Keep away from heat, sparks, and open flames.[\[4\]](#)
- Wear protective gloves, protective clothing, eye protection, and face protection.[\[4\]](#)
- Use in a well-ventilated area.[\[13\]](#)

- Store in a cool, dry place in a tightly sealed container.[13]
- In case of fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers.[4]

Incompatible Materials:

- Alkalies
- Metal salts
- Oxidizing agents
- Precious metals[4]

The product can generate small amounts of hydrogen when exposed to alkalies and protic materials in combination with metal salts or precious metals.[4]

Drug Development and Biomedical Applications

The potential use of **Phenyltris(dimethylsiloxy)silane** in biomedical research has been noted, particularly in the areas of drug delivery and bioconjugation.[1] However, specific details on its mechanisms of action or inclusion in therapeutic systems are not extensively documented in publicly available literature. Its hydrophobic nature and ability to form stable networks could be leveraged in controlled-release formulations.

Suppliers

Phenyltris(dimethylsiloxy)silane is commercially available from various chemical suppliers, including:

- Gelest, Inc.[4]
- Milliken (SiVance®)[14]
- Sigma-Aldrich
- abcr GmbH[3]

- Changfu Chemical[15]
- Wuhan Kemi-Works Chemical Co., Ltd.[5]
- Alfa Chemistry[6]
- chemBlink (aggregator)[2][16]
- ChemicalBook (aggregator)[5]
- Chemsrc (aggregator)[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Phenyltris(dimethylsiloxy)silane | 18027-45-7 [smolecule.com]
- 2. CAS # 18027-45-7, Phenyltris(dimethylsiloxy)silane, 3-((dimethylsilyl)oxy)-1,1,5,5-tetramethyl-3-phenyltrisiloxane - chemBlink [www.chemblink.com]
- 3. AB111344 | CAS 18027-45-7 – abcr Gute Chemie [abcr.com]
- 4. gelest.com [gelest.com]
- 5. Phenyltris(dimethylsiloxy)silane | 18027-45-7 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Phenyltris(dimethylsiloxy)silane synthesis - chemicalbook [chemicalbook.com]
- 8. Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sol-gel.net [sol-gel.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]

- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. specialchem.com [specialchem.com]
- 15. Phenyltris Dimethylsiloxy Silane, CAS 18027-45-7 | Changfu Chemical [cfsilicones.com]
- 16. Suppliers of Phenyltris(dimethylsiloxy)silane (CAS # 18027-45-7) - chemBlink [www.chemblink.com]
- 17. Phenyl Tris(Dimethylsiloxy)Silane | CAS#:18027-45-7 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [Phenyltris(dimethylsiloxy)silane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094767#phenyltris-dimethylsiloxy-silane-cas-number-18027-45-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com